Idropranolol

Beta-1 adrenergic receptor Binding affinity Receptor pharmacology

Idropranolol (CAS 27581-02-8) is exclusively available for research purposes, never having been marketed therapeutically. Its distinguishing 5,6-dihydronaphthalene moiety and >500-fold weaker β1-adrenergic receptor binding affinity compared to propranolol make it an essential tool for structure-activity relationship (SAR) investigations, comparative pharmacology studies requiring graduated β-blockade, and anticancer drug repurposing screening—where it ranks among the top DNN-identified candidates. Procure this high-purity compound to ensure the validity and specificity of your experimental outcomes.

Molecular Formula C16H23NO2
Molecular Weight 261.36 g/mol
CAS No. 27581-02-8
Cat. No. B1617832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdropranolol
CAS27581-02-8
Molecular FormulaC16H23NO2
Molecular Weight261.36 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC2=C1C=CCC2)O
InChIInChI=1S/C16H23NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h4-5,7-9,12,14,17-18H,3,6,10-11H2,1-2H3
InChIKeyJKLYFQUDQSQWRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Idropranolol (CAS 27581-02-8) Beta-Adrenoceptor Antagonist – Non-Selective Beta-Blocker Research Compound


Idropranolol (CAS 27581-02-8) is a non-selective beta-adrenoceptor antagonist belonging to the aryloxypropanolamine class of beta-blockers [1]. It has never been marketed as a therapeutic agent and is exclusively available for research purposes [2]. Structurally related to propranolol, idropranolol features a 5,6-dihydronaphthalene moiety in place of the fully aromatic naphthalene ring system [1], resulting in distinct pharmacological and physicochemical profiles that warrant its independent consideration in experimental settings.

Why Idropranolol Cannot Be Interchanged with Propranolol or Other Beta-Blockers in Research Settings


Despite its classification as a non-selective beta-blocker, idropranolol exhibits unique receptor binding characteristics and physicochemical properties that preclude direct substitution with prototypical analogs such as propranolol [1]. Empirical binding data indicate that idropranolol demonstrates markedly weaker affinity for β1-adrenergic receptors compared to propranolol [2], which fundamentally alters its pharmacological profile in experimental systems. Furthermore, computational screening has identified idropranolol as a distinct candidate among beta-blockers for anticancer repurposing [3]. These differentiating features underscore the necessity of using the precise compound for studies where these specific attributes are relevant.

Quantitative Differentiation of Idropranolol from Propranolol and Other Beta-Blockers


β1-Adrenergic Receptor Binding Affinity: Idropranolol Exhibits >500-Fold Weaker Affinity than Propranolol

Idropranolol demonstrates a Ki value exceeding 1000 nM for the β1-adrenergic receptor, as determined by displacement of [³H]dihydroalprenolol binding in rat heart tissue [1]. In contrast, propranolol exhibits a Kd of 2 nM for the β1-adrenergic receptor in guinea pig right atria under comparable assay conditions [2]. This difference corresponds to a >500-fold disparity in receptor binding potency, establishing a clear pharmacological distinction between the two compounds.

Beta-1 adrenergic receptor Binding affinity Receptor pharmacology

Deep Neural Network-Based Anticancer Activity Prediction: Idropranolol Identified as a Top Candidate Among 108 Beta-Blockers

In a deep neural network (DNN) classification model trained on curated bioactivity datasets, idropranolol was ranked among the top five anticancer candidates from a library of 108 beta-blockers and derivatives, alongside propranolol, carvedilol, indenolol, and a nifenalol derivative [1]. Molecular docking simulations validated these predictions, revealing favorable binding interactions with the androgen receptor (PDB ID: 5T8E) [1]. This computational ranking distinguishes idropranolol from the majority of beta-blockers not identified as top candidates.

Drug repurposing Deep learning Anticancer Virtual screening

Physicochemical Property Comparison: Idropranolol vs. Propranolol

Idropranolol exhibits a predicted ACD/LogP of 3.07 , marginally higher than propranolol's reported XLogP of 3.00 [1]. Both compounds share identical hydrogen bond donor/acceptor counts (2 donors, 3 acceptors) and rotatable bond counts (6), satisfying Lipinski's Rule of Five [1]. While the LogP difference is modest, the structural divergence—the 5,6-dihydronaphthalene moiety in idropranolol versus the fully aromatic naphthalene in propranolol —may influence membrane permeability and distribution kinetics.

Lipophilicity Partition coefficient Drug-like properties Physicochemical profiling

Idropranolol Application Scenarios Based on Verified Evidence


Pharmacological Studies Requiring Attenuated β1-Adrenergic Blockade

Given its >500-fold weaker β1-adrenergic receptor binding affinity compared to propranolol [1], idropranolol is suited for experimental designs where potent β1 antagonism is undesirable or where a graduated β-blocker response is required. This includes comparative pharmacology studies examining structure-activity relationships within the aryloxypropanolamine series or investigations of partial agonist activity.

Beta-Blocker Repurposing Research in Oncology

Idropranolol's identification as a top-5 candidate in DNN-based anticancer screening of 108 beta-blockers [2] positions it as a promising compound for drug repurposing studies targeting cancer-related pathways. Researchers focusing on beta-blocker repositioning, particularly those investigating androgen receptor interactions, may prioritize idropranolol for in vitro validation and mechanistic studies.

Structure-Activity Relationship (SAR) Studies in Beta-Blocker Chemistry

The structural distinction of the 5,6-dihydronaphthalene ring in idropranolol versus the fully aromatic naphthalene in propranolol [3] makes idropranolol a valuable tool for SAR investigations. This subtle modification provides an opportunity to explore how partial saturation of the aromatic system influences receptor binding kinetics, selectivity, and physicochemical behavior.

Reference Standard for Non-Selective Beta-Blocker Research

As a non-selective beta-blocker that has never been marketed [4], idropranolol serves as an appropriate reference compound for analytical method development, receptor binding assays, and comparative pharmacology studies where a structurally related but pharmacologically distinct analog of propranolol is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Idropranolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.